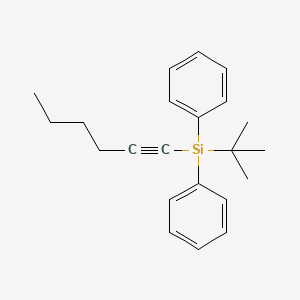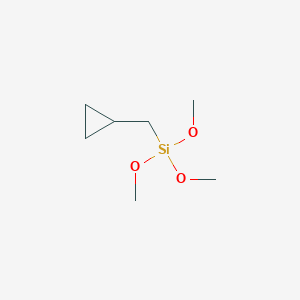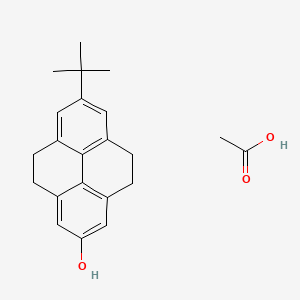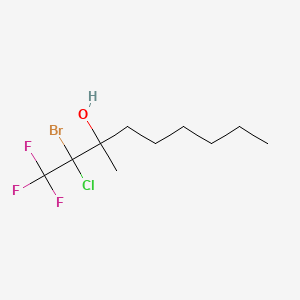
Tert-butyl(hex-1-YN-1-YL)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl(hex-1-yn-1-yl)diphenylsilane is an organosilicon compound that features a tert-butyl group, a hex-1-yn-1-yl group, and two phenyl groups attached to a silicon atom. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(hex-1-yn-1-yl)diphenylsilane typically involves the reaction of tert-butylchlorodiphenylsilane with a terminal alkyne under basic conditions. A common method includes the use of a strong base such as n-butyllithium (n-BuLi) to deprotonate the terminal alkyne, followed by the addition of tert-butylchlorodiphenylsilane to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(hex-1-yn-1-yl)diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The silicon atom can participate in substitution reactions, where the tert-butyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Tert-butyl(hex-1-yn-1-yl)diphenylsilane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex organosilicon compounds.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl(hex-1-yn-1-yl)diphenylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The alkyne group can undergo addition reactions, while the silicon atom can form bonds with other elements, facilitating the formation of complex molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylsilane: Similar in structure but lacks the alkyne and phenyl groups.
tert-Butyl(chloro)diphenylsilane: Contains a chlorine atom instead of the alkyne group.
(3-bromoprop-1-yn-1-yl)(tert-butyl)diphenylsilane: Similar structure with a bromine atom attached to the alkyne group.
Uniqueness
Tert-butyl(hex-1-yn-1-yl)diphenylsilane is unique due to the combination of the tert-butyl, alkyne, and diphenyl groups attached to the silicon atom. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
126741-67-1 |
|---|---|
Molecular Formula |
C22H28Si |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
tert-butyl-hex-1-ynyl-diphenylsilane |
InChI |
InChI=1S/C22H28Si/c1-5-6-7-14-19-23(22(2,3)4,20-15-10-8-11-16-20)21-17-12-9-13-18-21/h8-13,15-18H,5-7H2,1-4H3 |
InChI Key |
GMKMSCAIPNYDHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)
![7-Fluorobenzo[h]quinoline](/img/structure/B14271687.png)


![N-[4-(Tert-butylsulfanyl)butyl]-2-methylprop-2-enamide](/img/structure/B14271709.png)




![5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid](/img/structure/B14271735.png)

![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)

